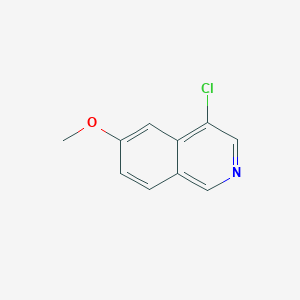
2,4-Dihydroxy-6-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-6-methylbenzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-methylbenzonitrile typically involves the nitration of 2,4-dihydroxy-6-methylbenzaldehyde followed by reduction. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the conversion of benzaldehyde derivatives to benzonitriles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as ionic liquids, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydroxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2,4-Dihydroxy-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
2,4-Dihydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2,6-Dihydroxybenzonitrile: Different positioning of hydroxyl groups, leading to variations in chemical properties.
4-Hydroxy-2-methylbenzonitrile: Only one hydroxyl group, which may result in different reactivity and applications.
Uniqueness: 2,4-Dihydroxy-6-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
98554-73-5 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-methylbenzonitrile |
InChI |
InChI=1S/C8H7NO2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3,10-11H,1H3 |
Clé InChI |
QOXWLYUSNMFTHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)






![Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331999.png)

![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)


